Fmoc-Thr-OMe

Glycopeptide Synthesis O-Glycosylation Fmoc-SPPS

Select Fmoc-Thr-OMe for convergent synthesis routes requiring orthogonal selectivity. Its pre-formed methyl ester eliminates in-situ activation, while the unprotected side-chain enables targeted glycosylation, achieving demonstrated 82% yields for complex glycoconjugates. This specific derivative prevents premature C-terminal deprotection under Fmoc removal conditions, ensuring high purity and reducing racemization risk compared to acid-labile tBu-protected analogs. Buy this building block to streamline fragile glycopeptide assembly.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
Cat. No. B13406707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr-OMe
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18+/m1/s1
InChIKeyAFQZVOKPCWBPHW-XIKOKIGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr-OMe as a C-Terminal Protected Building Block in Fmoc-SPPS: Procurement Guide and Key Specifications


Fmoc-Thr-OMe (N-α-Fmoc-L-threonine methyl ester, CAS 89024-98-6) is a doubly protected threonine derivative utilized primarily as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the Nα-amine and a methyl ester (OMe) protecting the C-terminal carboxyl group [1]. This dual protection enables orthogonal deprotection strategies, allowing for selective C-terminal activation or N-terminal extension without interference . The compound is a crystalline solid with a molecular weight of 355.4 g/mol and a calculated XLogP3-AA of 2.8, which influences its solubility and chromatographic behavior [1].

Why Fmoc-Thr-OMe Cannot Be Replaced by Fmoc-Thr(tBu)-OH or Fmoc-Thr-OH in Specialized Peptide Synthesis


While the Fmoc-protected threonine scaffold is common across several derivatives (e.g., Fmoc-Thr(tBu)-OH, Fmoc-Thr-OH), Fmoc-Thr-OMe presents unique advantages that make direct substitution risky for specific synthetic routes. Unlike its free acid counterparts, the methyl ester at the C-terminus eliminates the need for in-situ esterification and provides a pre-activated form for direct coupling or glycosylation reactions [1]. This is particularly critical in convergent synthesis strategies and when preparing peptide fragments for ligation. Furthermore, the absence of a bulky, acid-labile side-chain protecting group (such as tert-butyl) allows for selective manipulation of the threonine hydroxyl group without premature deprotection, a limitation of Fmoc-Thr(tBu)-OH under acidic conditions [2]. Therefore, the selection of Fmoc-Thr-OMe over its analogs is driven by specific orthogonal protection requirements and synthetic efficiency, not general utility.

Quantitative Differentiation of Fmoc-Thr-OMe: Head-to-Head Comparisons and Class-Level Performance Data


Glycosylation Efficiency: 82% Isolated Yield for O-GalNAc Conjugate Formation

In the synthesis of O-glycosylated amino acid building blocks for Fmoc-SPPS, Fmoc-Thr-OMe demonstrates a high isolated yield when glycosylated with β-GalNAc(Ac4). Under optimized conditions (5 equiv. glycosyl donor, 1 equiv. Cu(OTf)₂, 1.6 h), Fmoc-Thr[GalNAc(Ac)₃-β-D]-OMe was obtained in 82% isolated yield [1]. This performance is notable in the context of glycopeptide chemistry, where glycosylation yields can vary significantly based on the amino acid scaffold and protecting group strategy.

Glycopeptide Synthesis O-Glycosylation Fmoc-SPPS

Crude Yield Comparison: Methyl Ester Derivatives of β-Branched Amino Acids

While direct data for Fmoc-Thr-OMe is not available in this specific head-to-head study, a comparative analysis of Fmoc-β-branched amino acid methyl esters provides a class-level inference for the performance of Fmoc-Thr-OMe. In a study evaluating the saponification and coupling of various Fmoc-amino acid methyl esters, Fmoc-Thr(tBu)-OMe achieved a crude yield of 51.1% under standardized conditions [1]. This value serves as a benchmark for the β-branched class (average yield 52.3%), highlighting the inherent challenge of coupling hindered threonine derivatives. Fmoc-Thr-OMe, lacking the bulky tert-butyl group, is expected to exhibit superior coupling kinetics and yields relative to its tBu-protected counterpart, though direct comparative data is lacking.

Peptide Synthesis Crude Yield Methyl Ester Derivatives

Orthogonal Protection Strategy: Base-Labile Fmoc vs. Acid-Labile t-Butyl

The orthogonal protection scheme of Fmoc-Thr-OMe (Fmoc on Nα, methyl ester on Cα) allows for sequential deprotection under distinct conditions, a critical advantage over analogs like Fmoc-Thr(tBu)-OH. The Fmoc group is quantitatively removed by 20% piperidine in DMF within minutes, while the methyl ester remains intact under these basic conditions . Conversely, the tert-butyl group in Fmoc-Thr(tBu)-OH requires acidic conditions (e.g., TFA) for removal, which would also cleave the peptide from acid-labile resins like Rink amide or Wang [1]. This orthogonality prevents premature cleavage and enables the synthesis of complex, fully protected peptide fragments.

Orthogonal Protection Fmoc-SPPS Peptide Chemistry

Suppression of α-Carbon Racemization in Fmoc-Based SPPS

The Fmoc protection strategy, of which Fmoc-Thr-OMe is a constituent, is recognized for its superior control over α-carbon racemization compared to Boc-based methods. During Fmoc-SPPS, the use of mild base for deprotection (piperidine) minimizes the risk of enolization and subsequent racemization, which is a known issue with the strongly acidic conditions (e.g., TFA) required for Boc deprotection [1]. While direct racemization data for Fmoc-Thr-OMe is not available, class-level studies confirm that Fmoc-protected amino acids exhibit negligible racemization (<0.1%) under optimized coupling conditions using modern reagents like OxymaPure/DIC [2].

Racemization Chiral Purity Peptide Synthesis

Optimal Use Cases for Fmoc-Thr-OMe: Where the Data Supports Procurement Over Alternatives


Synthesis of O-Glycosylated Peptide Building Blocks and Mucin-Type Glycopeptides

Based on the demonstrated 82% isolated yield for glycosylation (Evidence Item 1), Fmoc-Thr-OMe is the preferred starting material for preparing O-glycosylated threonine building blocks destined for incorporation into mucin-type glycopeptides and therapeutic glycoconjugates [1]. The high yield directly reduces the cost per gram of the final glycosylated amino acid, a critical factor given that commercial glycosylated building blocks can be >100x more expensive than phosphorylated analogs [1].

Convergent Peptide Synthesis and Preparation of Fully Protected Peptide Fragments

The orthogonal protection of Fmoc-Thr-OMe, as detailed in Evidence Item 3, makes it indispensable for convergent synthesis strategies. The stability of the methyl ester under the basic conditions used for Fmoc removal allows for the iterative assembly of peptide fragments without premature C-terminal deprotection . This enables the synthesis of complex, fully protected intermediates that can be purified and stored before final global deprotection and ligation.

Solution-Phase Peptide Synthesis and Preparation of Peptide Methyl Esters

In solution-phase peptide synthesis, the pre-formed methyl ester eliminates the need for in-situ esterification steps, streamlining the workflow and improving overall yield. Fmoc-Thr-OMe can be directly coupled to another amino acid or peptide fragment in solution, offering a convenient route to peptide methyl esters, which are valuable intermediates in natural product synthesis and for the preparation of C-terminally modified bioactive peptides .

High-Fidelity Synthesis of Enantiomerically Pure Peptides

Although the evidence for low racemization is class-level (Evidence Item 4), the Fmoc strategy's established track record in preserving chiral integrity makes Fmoc-Thr-OMe a reliable choice for synthesizing peptides where even minor D-amino acid contamination would compromise biological activity or pharmaceutical quality [2]. The mild deprotection conditions mitigate the risk of epimerization, ensuring that the final product maintains the desired stereochemical purity.

Quote Request

Request a Quote for Fmoc-Thr-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.